molecular formula C11H15NO2 B13886061 2-amino-5-butylBenzoic acid

2-amino-5-butylBenzoic acid

Cat. No.: B13886061
M. Wt: 193.24 g/mol
InChI Key: SWFLRTCKPHKGSR-UHFFFAOYSA-N
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Description

2-amino-5-butylBenzoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the butyl group at the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-butylBenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-butylbenzoic acid to form 2-nitro-5-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-butylBenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-nitro-5-butylBenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-amino-5-butylBenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-butylBenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butyl group can affect the compound’s hydrophobic interactions, altering its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of a butyl group.

    2-amino-5-sulfobenzoic acid: Contains a sulfonic acid group instead of a butyl group.

    2-amino-5-methylbenzoic acid: Contains a methyl group instead of a butyl group.

Uniqueness

2-amino-5-butylBenzoic acid is unique due to the presence of the butyl group, which can influence its chemical properties and interactions. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-5-butylbenzoic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7H,2-4,12H2,1H3,(H,13,14)

InChI Key

SWFLRTCKPHKGSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

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